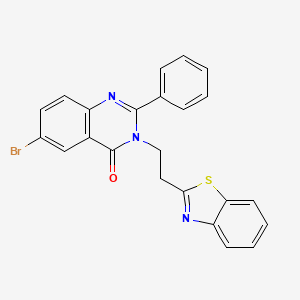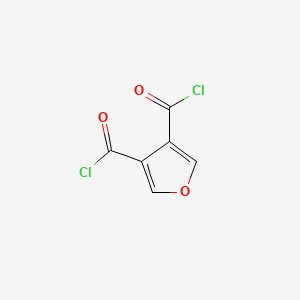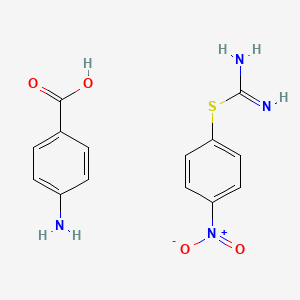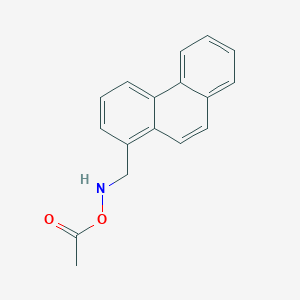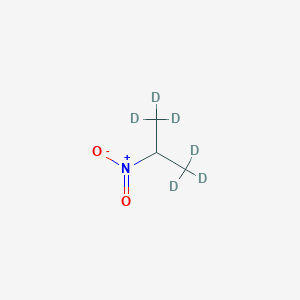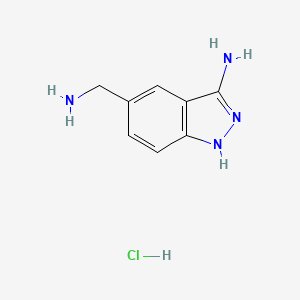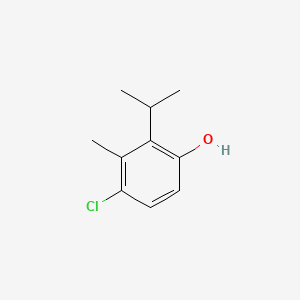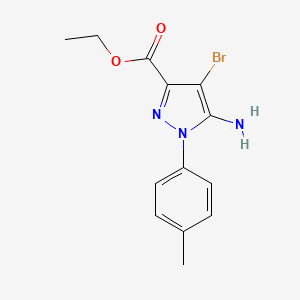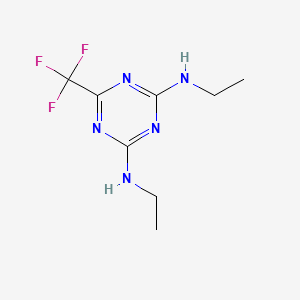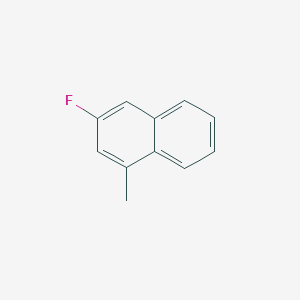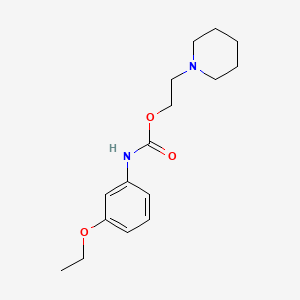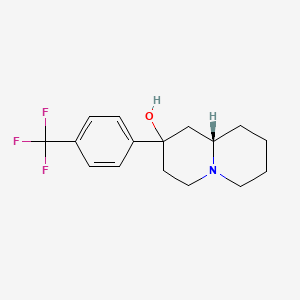
2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine is a complex organic compound that belongs to the quinolizidine family. This compound is characterized by the presence of a hydroxy group at the axial position and a trifluorophenyl group at the equatorial position on the quinolizidine ring. The unique structural features of this compound make it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine typically involves the cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives. This process can be carried out using sodium hydride in acetonitrile under conventional or microwave irradiation methods . The intramolecular cyclization of these products in nitrobenzene under reflux conditions results in the formation of substituted quinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and equipment to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and trifluorophenyl groups play a crucial role in its binding affinity and specificity towards these targets. The electron-withdrawing effect of the trifluorophenyl group enhances the compound’s stability and reactivity, making it a potent candidate for various applications .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-(trifluoromethyl)quinoline: Similar in structure but with a different substitution pattern.
2-hydroxy-4-(trifluoromethyl)benzoic acid: Contains a hydroxy and trifluoromethyl group but on a benzoic acid scaffold.
Uniqueness
2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine is unique due to its specific substitution pattern on the quinolizidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
57661-27-5 |
|---|---|
Molecular Formula |
C16H20F3NO |
Molecular Weight |
299.33 g/mol |
IUPAC Name |
(9aS)-2-[4-(trifluoromethyl)phenyl]-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-ol |
InChI |
InChI=1S/C16H20F3NO/c17-16(18,19)13-6-4-12(5-7-13)15(21)8-10-20-9-2-1-3-14(20)11-15/h4-7,14,21H,1-3,8-11H2/t14-,15?/m0/s1 |
InChI Key |
SEWOUMHWEWDIHT-MLCCFXAWSA-N |
Isomeric SMILES |
C1CCN2CCC(C[C@@H]2C1)(C3=CC=C(C=C3)C(F)(F)F)O |
Canonical SMILES |
C1CCN2CCC(CC2C1)(C3=CC=C(C=C3)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


